

5-Bromo-8-chloro-1,7-naphthyridine structure and synthesis

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Compound of Interest

Compound Name: 5-Bromo-8-chloro-1,7-naphthyridine

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An In-depth Technical Guide to **5-Bromo-8-chloro-1,7-naphthyridine**: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of **5-Bromo-8-chloro-1,7-naphthyridine**, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, a proposed synthesis pathway with experimental protocols, and its relevance in the development of therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Structure and Properties

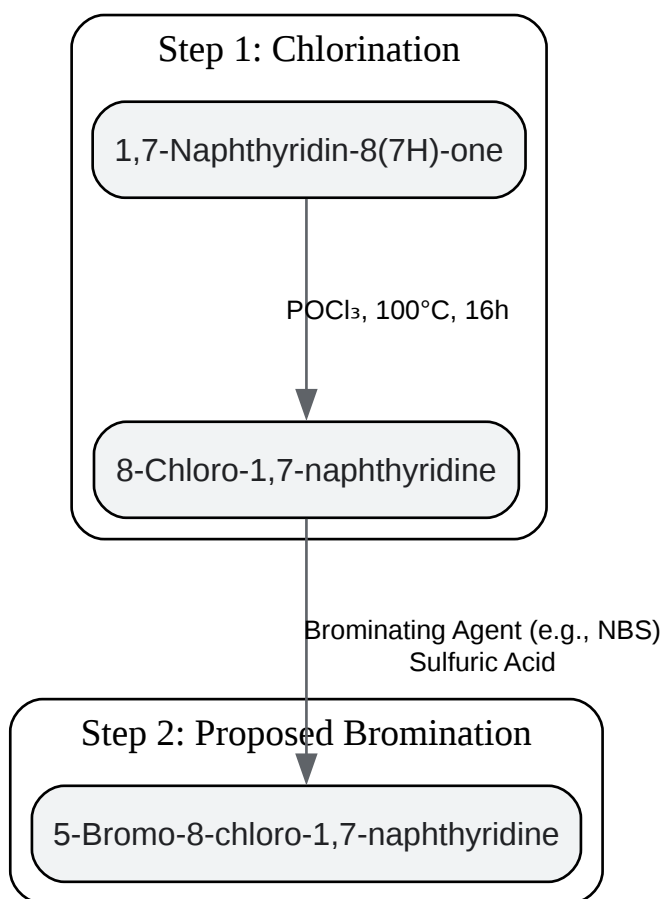
5-Bromo-8-chloro-1,7-naphthyridine is a di-halogenated aromatic heterocycle. The strategic placement of the bromine and chlorine atoms, along with the nitrogen atoms in the naphthyridine core, makes it a versatile intermediate for introducing further chemical diversity through various cross-coupling reactions.

Table 1: Physicochemical Properties of **5-Bromo-8-chloro-1,7-naphthyridine**

Property	Value	Reference
IUPAC Name	5-bromo-8-chloro-1,7-naphthyridine	[1]
CAS Number	909649-06-5	[1][2]
Molecular Formula	C ₈ H ₄ BrClN ₂	[1][2]
Molecular Weight	243.49 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC2=C(C(=NC=C2Cl)Br)N=C1</chem>	[1]
InChIKey	GEVCHQPTJOFDSA-UHFFFAOYSA-N	[1]

Synthesis Pathway

A direct, published synthesis protocol for **5-Bromo-8-chloro-1,7-naphthyridine** is not readily available in peer-reviewed literature. However, a logical and chemically sound two-step synthesis route can be proposed, starting from the commercially available 1,7-naphthyridin-8(7H)-one. The pathway involves an initial chlorination to form the key intermediate 8-chloro-1,7-naphthyridine, followed by a regioselective electrophilic bromination.



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Caption: Proposed two-step synthesis of **5-Bromo-8-chloro-1,7-naphthyridine**.

Experimental Protocols

Step 1: Synthesis of 8-Chloro-1,7-naphthyridine

This protocol is based on the conversion of 1,7-naphthyridin-8(7H)-one to 8-chloro-1,7-naphthyridine.[2]

- Materials and Reagents:
 - 1,7-naphthyridin-8(7H)-one
 - Phosphorus oxychloride (POCl₃)
 - Saturated sodium bicarbonate solution

- Ethyl acetate
- Anhydrous sodium sulfate
- Dichloromethane
- Methanol
- Procedure:
 - Dissolve 1,7-naphthyridin-8(7H)-one (2.0 g, 13.7 mmol) in phosphorus oxychloride (20 mL).
 - Heat the mixture to reflux at 100 °C for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess solvent.
 - Carefully neutralize the residue by adding a saturated sodium bicarbonate solution (20 mL).
 - Extract the product with ethyl acetate (3 x 25 mL).
 - Combine the organic phases, wash with saturated brine (25 mL), and dry over anhydrous sodium sulfate.
 - Filter the solution and concentrate the filtrate under reduced pressure.
 - Purify the resulting crude product by silica gel column chromatography, using a dichloromethane/methanol gradient (98:2 to 95:5, v/v) as the eluent, to afford pure 8-chloro-1,7-naphthyridine.

Table 2: Quantitative Data for the Synthesis of 8-Chloro-1,7-naphthyridine[2]

Reactant/Product	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Yield
1,7-naphthyridin-8(7H)-one	146.15	2.0	13.7	-
8-chloro-1,7-naphthyridine	164.59	1.4	8.5	62%

Step 2: Proposed Electrophilic Bromination of 8-Chloro-1,7-naphthyridine

This is a proposed protocol based on standard electrophilic aromatic substitution methods for nitrogen-containing heterocycles. The electron-withdrawing nature of the pyridine rings and the chloro-substituent directs the electrophilic attack. The C5 position is the most likely site for bromination due to electronic factors.

- Materials and Reagents:
 - 8-chloro-1,7-naphthyridine
 - N-Bromosuccinimide (NBS) or Bromine (Br₂)
 - Concentrated Sulfuric Acid (H₂SO₄)
 - Ice
 - Saturated sodium bicarbonate solution
 - Dichloromethane or Ethyl Acetate
- Proposed Procedure:
 - Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.
 - Slowly add 8-chloro-1,7-naphthyridine (1.0 eq) to the cooled acid with stirring until fully dissolved.

- Portion-wise, add N-Bromosuccinimide (1.05 eq) to the reaction mixture, maintaining the temperature at or below 5 °C.
- Allow the reaction to stir at a low temperature for several hours, monitoring progress by TLC or LC-MS.
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to isolate **5-Bromo-8-chloro-1,7-naphthyridine**.

Applications in Drug Discovery

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3][4] Halogenated derivatives like **5-Bromo-8-chloro-1,7-naphthyridine** are particularly valuable as they serve as versatile intermediates for creating libraries of compounds through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

The related isomer, 3-Bromo-8-chloro-1,7-naphthyridine, is explicitly noted as a key intermediate for synthesizing kinase inhibitors and anticancer agents.[5] Substituted 1,7-naphthyridines have been investigated as potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.



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